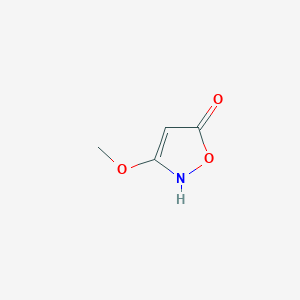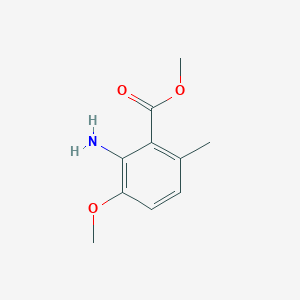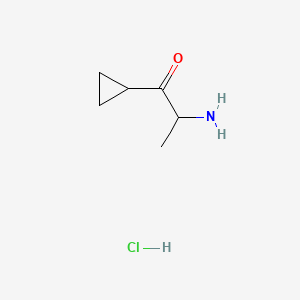
2-Amino-1-cyclopropylpropan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-cyclopropylpropan-1-one hydrochloride is a chemical compound with the molecular formula C6H10ClNO. It is known for its unique structure, which includes a cyclopropyl group attached to a propanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclopropylpropan-1-one hydrochloride typically involves the reaction of cyclopropyl ketone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of 2-Amino-1-cyclopropylpropan-1-one hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-cyclopropylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-1-cyclopropylpropan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-cyclopropylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-1-cyclopropylpropan-2-one hydrochloride
- 2-Amino-1-cyclopropylpropan-1-one
- Cyclopropylamine derivatives
Uniqueness
2-Amino-1-cyclopropylpropan-1-one hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the amino-propanone backbone. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
2-amino-1-cyclopropylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-4(7)6(8)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H |
Clave InChI |
HKTSHXHFTVMEBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)



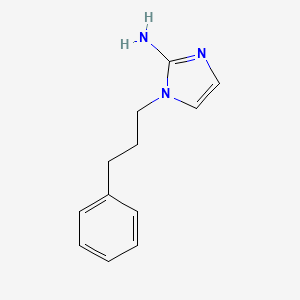
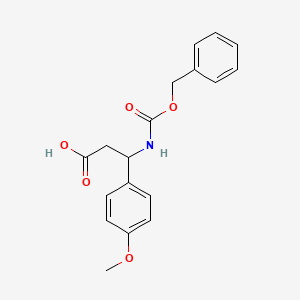
![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)



![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

